molecular formula ¹³CC₅H₁₂O₆ B1146200 D-[1-2H]Mannose CAS No. 115973-81-4

D-[1-2H]Mannose

Cat. No. B1146200
M. Wt: 181.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose is a type of sugar that’s related to glucose . It occurs naturally in your body and is also found in some plants in the form of starch . Several fruits and vegetables contain D-mannose, including cranberries, apples, oranges, peaches, broccoli, and green beans . It is often taken as a supplement to help treat and prevent urinary tract infections (UTIs) .


Molecular Structure Analysis

The molecular formula of D-Mannose is C6H12O6 . Its molecular weight is 180.1559 . The IUPAC Standard InChI is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1 .


Physical And Chemical Properties Analysis

The physical state of D-Mannose is solid . It appears as a crystalline powder . The molecular weight of D-Mannose is 180.1559 .

Scientific Research Applications

Biomedical Research: Intervertebral Disc Degeneration (IVDD) Treatment

Scientific Field

Biomedical Research and Pharmacology

Summary of Application

D-Mannose has been studied for its potential therapeutic effects on IVDD. The compound has shown anti-catabolic properties, which could be beneficial in treating this condition.

Methods of Application

The study involved optimizing mannose concentration for restoring nucleus pulposus (NP) cells, transcriptomic analyses to identify mediators influenced by mannose, and the use of siRNA technology to pinpoint key genes. Techniques like colocalization analysis, molecular docking, and overexpression assays were also employed.

Results

The results indicated that mannose effectively alleviates IVDD by inhibiting catabolism. It targets the transcription factor MondoA, resulting in the upregulation of TXNIP, which inhibits glutamine metabolism and suppresses the MAPK pathway .

Food Industry: Low-Calorie Sweetener

Scientific Field

Food Science and Technology

Summary of Application

D-Mannose is used as a low-calorie sweetener due to its sweetness and non-toxic features, making it suitable for food, medicine, and cosmetic industries.

Methods of Application

The production of D-Mannose as a sweetener involves biological processes, utilizing enzymes from various sources to catalyze the conversion of substrates into D-Mannose.

Results

Studies have shown that D-Mannose has 60% and 86% sweetness compared to sucrose and D-glucose, respectively, and exhibits health benefits such as aiding the immune system and potentially treating diabetes mellitus and intestinal diseases .

Medical Research: Urinary Tract Infections (UTIs) Treatment

Scientific Field

Medical Research and Urology

Summary of Application

D-Mannose may be useful in treating UTIs due to its ability to prevent bacterial adhesion to the urinary tract lining.

Methods of Application

The application involves administering D-Mannose to patients with UTIs, studying its efficacy in preventing bacterial colonization.

Results

Research suggests that D-Mannose can be an effective treatment for UTIs, reducing the frequency of infections and the need for antibiotics .

Glycobiology: Glycan Structure Formation

Scientific Field

Glycobiology and Biochemistry

Summary of Application

D-Mannose plays a crucial role in the formation of glycan structures and glycosylation processes, which are essential for various biological functions.

Methods of Application

The study of D-Mannose in glycobiology involves assessing its role in the synthesis of glycopolymers and glycan structures through biochemical assays and molecular biology techniques.

Results

Findings indicate that D-Mannose is integral to glycan structure formation and has implications for understanding diseases related to glycosylation disorders .

Oncology: Anti-Tumor Agent Synthesis

Scientific Field

Oncology and Medicinal Chemistry

Summary of Application

D-Mannose is used as a starting material for synthesizing anti-tumor agents due to its specific biochemical properties.

Methods of Application

The synthesis involves chemical reactions where D-Mannose is modified to create compounds with potential anti-tumor activity.

Results

The synthesized compounds from D-Mannose have shown promise in preclinical studies for their anti-tumor effects, though further research is needed to confirm their efficacy in clinical settings .

Genetic Disorders: Carbohydrate-Deficient Glycoprotein Syndrome Type 1b Treatment

Scientific Field

Genetics and Metabolic Disorders

Summary of Application

D-Mannose is being explored as a treatment for carbohydrate-deficient glycoprotein syndrome type 1b, a genetic disorder affecting glycosylation.

Methods of Application

Treatment involves the administration of D-Mannose to individuals with the syndrome, monitoring its effects on glycosylation pathways.

Results

Preliminary studies suggest that D-Mannose supplementation can improve symptoms and biochemical markers in patients with this syndrome .

This analysis provides a detailed overview of the diverse applications of D-[1-2H]Mannose across various scientific fields, highlighting its potential benefits and the results obtained from different studies. Each application is backed by research and offers insights into the compound’s multifaceted role in science and medicine.

Immunostimulatory Agents Synthesis

Scientific Field

Immunology and Medicinal Chemistry

Summary of Application

D-Mannose is utilized as a precursor in the synthesis of immunostimulatory agents, which are compounds that can enhance the body’s immune response.

Methods of Application

The synthesis involves chemical modifications of D-Mannose to produce derivatives that exhibit immunostimulatory properties. These derivatives are then tested for their ability to activate immune cells in vitro.

Results

The derivatives of D-Mannose have shown potential in stimulating the immune system, with some compounds demonstrating increased activation of macrophages and dendritic cells .

Vitamin Synthesis

Scientific Field

Nutritional Science and Biochemistry

Summary of Application

D-Mannose serves as a raw material in the chemical synthesis of vitamins, contributing to the production of essential nutrients.

Methods of Application

Chemical synthesis pathways are developed to convert D-Mannose into various vitamin structures. The process is optimized for yield and purity.

Results

Successful synthesis of vitamins from D-Mannose has been achieved, providing a new avenue for vitamin production in the pharmaceutical industry .

Production of Functional Sugars

Scientific Field

Food Chemistry and Biotechnology

Summary of Application

D-Mannose is used in the production of functional sugars, which have applications in food, medicinal, and beverage industries due to their health benefits.

Methods of Application

Biotechnological methods involving enzymatic conversion are employed to produce D-Mannose-based functional sugars.

Results

The produced functional sugars exhibit low calories and sweetness, with additional health benefits such as promoting insulin secretion and aiding in the treatment of phosphomannose isomerase deficiency .

Anti-Biofilm Agent Development

Scientific Field

Microbiology and Infectious Diseases

Summary of Application

Research indicates that D-Mannose may have applications as an anti-biofilm agent, potentially preventing the formation of bacterial biofilms.

Methods of Application

Studies involve the application of D-Mannose in microbial cultures to observe its effects on biofilm formation and maintenance.

Results

Preliminary data suggest that D-Mannose can disrupt biofilm integrity and inhibit the adhesion of bacteria, making it a promising candidate for anti-biofilm strategies .

Treatment of Metabolic Disorders

Scientific Field

Metabolic Medicine and Endocrinology

Summary of Application

D-Mannose is being explored for its role in treating metabolic disorders, including diabetes mellitus and hyperlipidemia.

Methods of Application

Clinical trials are conducted where patients with metabolic disorders are administered D-Mannose, and their metabolic parameters are monitored.

Results

Initial studies show that D-Mannose supplementation may have beneficial effects on blood sugar regulation and lipid profiles in patients with metabolic disorders .

Glycoprotein Syndrome Type 1b Research

Scientific Field

Genetics and Molecular Medicine

Summary of Application

D-Mannose is investigated for its potential to treat carbohydrate-deficient glycoprotein syndrome type 1b, a rare genetic disorder.

Methods of Application

Treatment protocols involve the administration of D-Mannose to affected individuals, followed by assessments of glycosylation and protein function.

Results

D-Mannose supplementation has shown promise in improving clinical symptoms and normalizing certain biochemical markers in patients with this syndrome .

Safety And Hazards

D-Mannose is possibly safe for most adults when taken for up to 6 months . It can cause diarrhea and nausea . High doses of D-Mannose may cause kidney damage . Always tell your doctor about any supplements you are taking, including natural ones and those bought without a prescription .

Future Directions

There is currently little to no evidence to support or refute the use of D-mannose to prevent or treat UTIs in all populations . Despite UTIs being one of the most common adult infections and the growing global antimicrobial resistance, very few studies adequately test this alternative treatment . Future research in this field requires, in the first instance, a single adequately powered RCT comparing D-mannose with placebo .

properties

IUPAC Name

(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QBVPYQBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[1-2H]Mannose

Citations

For This Compound
2
Citations
B Bose-Basu, J Zajicek, G Bondo, S Zhao… - Journal of Magnetic …, 2000 - Elsevier
13 C and 2 H spin–lattice relaxation times have been determined by inversion recovery in a range of site-specific 13 C- and 2 H-labeled saccharides under identical solution conditions, …
Number of citations: 17 www.sciencedirect.com
V Farkaš, J Kovařík, A Košinová, Š Bauer - Journal of bacteriology, 1974 - Am Soc Microbiol
The incorporation of mannan labeled by d-[1- 3 H]mannose into the growing cell walls of Saccharomyces cerevisiae has been followed by means of high-resolution autoradiography. …
Number of citations: 107 journals.asm.org

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